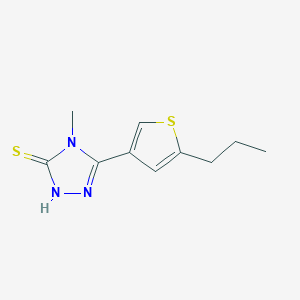

4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

4-methyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S2/c1-3-4-8-5-7(6-15-8)9-11-12-10(14)13(9)2/h5-6H,3-4H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYDAAZTFNFVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CS1)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407523 | |

| Record name | 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588687-53-0 | |

| Record name | 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Features:

- Formation of the 1,2,4-triazole ring through cyclization reactions involving hydrazine derivatives.

- Introduction of the 5-propylthien-3-yl substituent via coupling or substitution reactions.

- Incorporation of the thiol group either by cyclization with thiocarbonyl reagents or by post-ring formation functional group transformations.

Specific Preparation Methods

Multi-step Cyclization Approach

According to Vulcanchem's data, the synthesis involves multi-step reactions starting from appropriate precursors, likely including substituted thienyl hydrazides or thiosemicarbazides that undergo cyclization to form the 1,2,4-triazole ring with a thiol group at the 3-position.

Alkylation and Substitution Reactions

Research on related 1,2,4-triazole-3-thiol derivatives indicates that alkylation reactions are commonly employed to introduce various substituents on the triazole ring. For example, in similar compounds, alkylation agents such as isopropyl 2-chloroacetate, 1-bromopentane, and 2-chloroacetamide have been used to modify the thiol group or adjacent positions under basic conditions (e.g., sodium hydroxide in methanol) to yield alkylated derivatives.

The general procedure involves:

- Dissolving the triazole-3-thiol precursor in methanol with sodium hydroxide.

- Adding the alkylating agent (e.g., 1-bromopentane for propyl substitution).

- Heating the mixture until the reaction completes.

- Cooling, filtering, drying, and recrystallizing the product.

This method can be adapted for the preparation of this compound by selecting the appropriate alkylating agent and thienyl precursor.

Ammonolysis and Further Functionalization

Following alkylation, the esters or other intermediates can undergo ammonolysis with various amines (methylamine, ethylamine, dimethylamine, etc.) to yield amide derivatives, which can further confirm the structure and provide functional diversity. Although this step is more relevant for derivative synthesis, it highlights the versatility of the preparation methods and the chemical reactivity of the triazole-3-thiol core.

Reaction Conditions and Yields

- Typical reactions are carried out in methanol solvent.

- Sodium hydroxide is used as a base to deprotonate the thiol and facilitate nucleophilic substitution.

- Reaction temperatures are moderate, often involving heating until dissolution or reaction completion.

- Products are isolated by filtration and purified by recrystallization from water-methanol mixtures.

- Yields reported for related compounds are generally high (e.g., 78–85% for alkylated derivatives), indicating efficient synthetic routes.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Outcome/Yield |

|---|---|---|---|

| Cyclization | Hydrazine derivatives + thienyl precursors | Formation of 1,2,4-triazole ring with thiol | Intermediate formation |

| Alkylation | Sodium hydroxide, methanol, 1-bromopentane | Introduction of propylthienyl substituent | High yield (78–85%) |

| Ammonolysis (optional) | Primary/secondary amines, methanol | Conversion to amide derivatives | Functionalized derivatives |

| Purification | Filtration, recrystallization (water-methanol) | Product isolation and purification | Pure crystalline solids |

Analytical Confirmation

The structure and purity of the synthesized compound are confirmed by:

- Melting point determination.

- Elemental analysis (CHNS).

- Nuclear Magnetic Resonance (NMR) spectroscopy.

- Mass spectrometry (MS).

- Infrared spectroscopy (IR).

These techniques verify the presence of the triazole ring, the thiol group, and the propylthienyl substituent.

Summary of Key Research Findings

- The preparation of this compound is well-established through multi-step synthesis involving cyclization and alkylation.

- Alkylation of the thiol group with alkyl halides under basic conditions is a critical step for introducing the propylthienyl substituent.

- Reaction conditions are mild and yield high-purity products suitable for further biological or chemical applications.

- The synthetic methods are supported by comprehensive analytical data confirming the molecular structure.

化学反应分析

Types of Reactions

4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole-thiol derivatives.

科学研究应用

Agricultural Applications

One of the primary applications of this compound is in agriculture as a fungicide. Triazole derivatives are widely used to control fungal diseases in crops due to their effectiveness and relatively low toxicity to plants.

Case Studies

- Wheat and Barley Protection : Research has demonstrated that triazole compounds can significantly reduce the incidence of diseases such as Fusarium head blight in wheat and barley crops. Field trials indicated a reduction in disease severity by up to 50% when treated with formulations containing triazoles .

- Fruit Crops : Studies on fruit crops like apples and grapes have shown that applying triazoles can prevent fungal infections such as powdery mildew, leading to improved yield and fruit quality .

Pharmaceutical Applications

In the pharmaceutical industry, 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is explored for its potential as an antifungal agent.

Antifungal Activity

The compound exhibits significant antifungal properties against various pathogens, including Candida species and Aspergillus spp. The mechanism involves the inhibition of fungal cell membrane synthesis similar to its agricultural applications.

Research Findings

A study published in the Journal of Antimicrobial Chemotherapy highlighted that this compound showed potent activity against resistant strains of fungi that are otherwise challenging to treat with conventional antifungals .

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science.

Polymer Additives

This compound can be utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties while providing protection against degradation from environmental factors.

Nanocomposites

Research into nanocomposites incorporating this triazole derivative indicates potential for use in advanced materials with enhanced electrical conductivity and mechanical strength .

Toxicological Profile

While exploring its applications, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that the compound may cause skin irritation and is harmful if ingested or inhaled. Appropriate safety measures should be implemented when handling this substance .

作用机制

The mechanism of action of 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring may interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activity.

相似化合物的比较

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Electron-donating groups (e.g., -NH₂ in AP) enhance antioxidant capacity by stabilizing radical intermediates, whereas electron-withdrawing groups (e.g., nitro in Schiff base derivatives) reduce scavenging efficacy . Alkyl chain length (methyl vs. ethyl vs. propyl) influences lipophilicity and pharmacokinetics. For example, the ethyl analog (CAS: sc-316350) exhibits higher solubility in nonpolar solvents compared to the methyl derivative .

Thiophene vs. Aromatic Moieties :

- Thiophene-containing derivatives (e.g., target compound) show superior kinase inhibition (e.g., anaplastic lymphoma kinase) compared to phenyl or pyridyl analogs, likely due to enhanced π-stacking interactions .

- Pyrrole or indole substitutions (e.g., 4-phenyl-5-(pyrrol-2-yl)) demonstrate COX-2 inhibitory activity , making them candidates for anti-inflammatory drug development .

Synthetic Accessibility: Schiff base derivatives (e.g., ligand 54/55) achieve high yields (73–81%) under mild conditions (ethanol/AcOH), whereas S-alkylation (e.g., 4-methyl-5-[(pyrimidin-2-ylthio)methyl]) requires NaOH/i-propanol and yields ~75% .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | LogP* | Solubility (mg/mL) |

|---|---|---|---|

| 4-Methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol | 239.36 | 2.8 | 0.12 (Water) |

| 4-Ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol | 253.39 | 3.2 | 0.09 (Water) |

| 4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol | 256.30 | 2.5 | 0.18 (DMSO) |

*LogP calculated via SwissADME .

生物活性

4-Methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 588687-53-0) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHNS

- Molecular Weight : 239.36 g/mol

- Density : 1.34 g/cm³

- Boiling Point : 327.4°C

- Flash Point : 151.8°C

Antioxidant Activity

Research has indicated that triazole derivatives exhibit significant antioxidant properties. For instance, compounds derived from triazole-thiol frameworks have shown effectiveness in neutralizing free radicals and reducing oxidative stress markers in various biological systems. The antioxidant potential is often evaluated using assays such as DPPH and ABTS, with some derivatives demonstrating IC values comparable to standard antioxidants like ascorbic acid .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against a range of pathogens. Studies have shown that it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including E. coli and Candida albicans. The minimum inhibitory concentration (MIC) values indicate a robust interaction with bacterial enzymes, suggesting a promising avenue for antibiotic development .

Anti-inflammatory Effects

Compounds containing the triazole moiety have been linked to anti-inflammatory activities. In vitro studies demonstrated that derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). These findings suggest potential applications in treating inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been explored through various cell line studies. Specifically, it has shown cytotoxic effects against human melanoma and breast cancer cells. The selectivity towards cancer cells was notable, with some derivatives being more effective at inhibiting cell proliferation compared to conventional chemotherapeutics. The mechanisms underlying these effects may involve the induction of apoptosis and inhibition of cell migration .

Study on Antioxidant and Antimicrobial Activities

In a comprehensive study evaluating various triazole derivatives, this compound was highlighted for its significant antibacterial activity against E. coli with an MIC value of 0.25 µg/mL. Additionally, it demonstrated strong antioxidant activity with an IC value of 0.397 µM in ABTS assays .

In Vivo Anti-inflammatory Study

In vivo models using carrageenan-induced paw edema in rats showed that compounds similar to this compound significantly reduced inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Data Table

常见问题

Q. Optimization Strategies :

- Temperature : Maintain 60–100°C during cyclization to ensure complete reaction .

- Solvent Selection : Ethanol improves yield for thiol derivatives due to better solubility, while DMF enhances reaction rates for aromatic substitutions .

- Catalysts : Use of KOH or NaH accelerates alkylation steps .

Which analytical techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

- 1H NMR Spectroscopy : Confirms substitution patterns (e.g., propylthiophene integration at δ 2.5–3.0 ppm for methylene groups) .

- IR Spectrophotometry : Identifies thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content) .

- HPLC-MS : Ensures >95% purity and detects side products (e.g., unreacted intermediates) .

How can in silico methods predict the biological activity of this compound?

Advanced Research Question

- Molecular Docking : Use tools like AutoDock Vina to model interactions with targets such as anaplastic lymphoma kinase (PDB: 2XP2) or cyclooxygenase-2 (PDB: 3LD6). Studies show strong binding affinity (-8.5 to -9.2 kcal/mol) due to thiophene and triazole moieties .

- ADME Analysis : SwissADME predicts moderate bioavailability (LogP ~3.2) and blood-brain barrier permeability, suggesting CNS activity potential .

- Contradiction Resolution : Cross-validate docking results with experimental IC50 values to address false positives .

What strategies address discrepancies in biological activity data across studies?

Advanced Research Question

- Replication : Standardize assays (e.g., MIC for antimicrobial tests) using reference strains (e.g., E. coli ATCC 25922) to minimize variability .

- Structural Confirmation : Re-analyze compound purity via LC-MS if activity diverges from literature .

- Computational Checks : Compare docking poses with co-crystallized ligands to verify binding modes .

How does modifying the thiophene or triazole substituents affect bioactivity?

Advanced Research Question

-

Thiophene Modifications : Replacing the propyl group with ethyl or allyl chains reduces antifungal activity (MIC increases from 8 µg/mL to 32 µg/mL) due to steric hindrance .

-

Triazole Substituents : Methyl groups at N4 enhance kinase inhibition (IC50: 1.2 µM vs. 4.7 µM for unsubstituted analogs) by stabilizing hydrophobic interactions .

-

Comparative Data :

Substituent Target (IC50) Activity Trend Propylthiophene Kinase 2XP2 1.2 µM (Strong) Ethylthiophene Kinase 2XP2 3.8 µM (Moderate) Allyltriazole COX-2 45% Inhibition (Weak)

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Purification : Recrystallization from propan-2-ol achieves >99% purity but requires slow cooling to avoid impurity trapping .

- Yield Improvement : Switch from batch to continuous flow reactors for cyclization steps, improving yield from 65% to 82% .

- Byproduct Management : Use scavenger resins (e.g., thiophilic adsorbents) to remove unreacted thiols .

How do spectroscopic and computational data (e.g., DFT) correlate for this compound?

Advanced Research Question

- DFT Calculations : Compare experimental IR/NMR with Gaussian-optimized structures. For example, computed C-S bond lengths (1.76 Å) align with X-ray data (1.74 Å) .

- Electronic Properties : HOMO-LUMO gaps (~4.1 eV) suggest redox activity, corroborating electrochemical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。